molecular formula C13H23NO4 B6631030 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid

1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid

Cat. No. B6631030
M. Wt: 257.33 g/mol
InChI Key: XUWGJMOQFOXZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid, also known as MPAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPAC is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid involves its interaction with enzymes such as acetylcholinesterase and butyrylcholinesterase. 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid binds to the active site of these enzymes, preventing the degradation of acetylcholine and leading to an increase in its concentration in the brain. This increase in acetylcholine concentration has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to improve cognitive function and memory by increasing the concentration of acetylcholine in the brain. 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid in lab experiments is its specificity for acetylcholinesterase and butyrylcholinesterase, which allows for the selective inhibition of these enzymes. However, one limitation is that 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid may not be effective in all cases of neurodegenerative diseases, and further research is needed to determine its efficacy in different disease models.

Future Directions

There are several future directions for the use of 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid in scientific research. One direction is the development of novel 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid derivatives with improved specificity and efficacy. Another direction is the investigation of the potential therapeutic applications of 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid in the treatment of neurodegenerative diseases. Additionally, the use of 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes. Further research is needed to fully explore the potential of 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid in scientific research and drug development.
Conclusion:
In conclusion, 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid is a chemical compound that has potential applications in scientific research and drug development. Its synthesis method has been optimized to produce high yields, and its mechanism of action and physiological effects have been extensively studied. 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid has been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, as well as antioxidant and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are several future directions for the investigation of its potential therapeutic applications.

Synthesis Methods

1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid has been synthesized using various methods, including the reaction between 3-methylpiperidine-3-carboxylic acid and 4-methoxypentanoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction between 3-methylpiperidine-3-carboxylic acid and 4-methoxypentanoyl bromide in the presence of a base, such as potassium carbonate. These methods have been optimized to produce high yields of 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid.

Scientific Research Applications

1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid has been used in scientific research for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-10(18-3)5-6-11(15)14-8-4-7-13(2,9-14)12(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWGJMOQFOXZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)N1CCCC(C1)(C)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid

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